molecular formula C12H18ClNO B2889761 rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride CAS No. 1314952-26-5

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride

Cat. No.: B2889761
CAS No.: 1314952-26-5
M. Wt: 227.73
InChI Key: YKVRQNSFUGFHHJ-MNMPKAIFSA-N
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Description

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride is a chiral amine derivative characterized by a cyclopentane ring substituted with a benzyloxy group at the 2-position and an amine group at the 1-position. The compound’s stereochemistry (rel-(1R,2R)) and the presence of a benzyl ether functional group make it a valuable intermediate in organic synthesis, particularly for pharmaceutical research involving aminocyclitol derivatives or chiral ligands. Its hydrochloride salt form enhances stability and solubility in polar solvents.

Properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVRQNSFUGFHHJ-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclopentane ring.

    Amination: The amine group is introduced through a reductive amination process, where an appropriate amine precursor is reacted with the cyclopentane ring.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzyloxy group.

    Reduction: Reduction reactions can target the amine group, converting it to different functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products vary depending on the nucleophile used but can include various substituted cyclopentanamines.

Scientific Research Applications

"(1R,2R)-2-(Benzyloxy)cyclopentanamine" is a chemical compound that falls under the category of cyclopentanamines and is recognized as an important intermediate and raw material in organic synthesis, agrochemicals, and pharmaceuticals. The compound features a benzyloxy group attached to the cyclopentane ring, along with an amine functional group. Its molecular formula is C12H17NO, and it has a molecular weight of approximately 191.27 g/mol.

Relevant Data

  • Organic Synthesis : Building block for complex molecules
  • Medicinal Chemistry : Building block for bioactive compounds

Applications

The applications of "(1R,2R)-2-(Benzyloxy)cyclopentanamine" span several fields:

  • As a building block : "(1R,2R)-2-(Benzyloxy)cyclopentanamine" can be used as a building block for synthesizing complex molecules.
  • As an intermediate : "(1R,2R)-2-(Benzyloxy)cyclopentanamine" can be used as an intermediate in organic synthesis.
  • In pharmaceuticals : It is used in the development of new pharmaceutical drugs.
  • In agrochemicals : It is used in the development of new agrochemicals.

Because the introduction of fluorine often enhances the bioactivity and metabolic stability, fluorine-containing compounds constitute around 25% of small-molecule drugs in the clinic, and 25–30% of newly introduced drugs contain fluorine atom(s) . "(1R,2R)-2-(Benzyloxy)cyclopentanamine" can be used in the synthesis of fluorine containing drugs .

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related cyclopentane- and cyclopropane-based amines to highlight the impact of substituents, ring size, and stereochemistry on physicochemical and functional properties.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine HCl Not explicitly listed C₁₂H₁₈ClNO (inferred) ~235.7 (estimated) Benzyloxy, cyclopentane Research intermediate; chiral ligand potential [9, 11]
rac-(1R,2R)-2-Methoxycyclopentan-1-amine HCl 2059907-95-6 C₆H₁₄ClNO 151.63 Methoxy, cyclopentane Higher polarity; simpler synthesis
rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl 1287760-01-3 C₄H₇ClF₃N 161.55 Trifluoromethyl, cyclopropane Enhanced acidity; metabolic stability
Milnacipran Hydrochloride 101152-94-7 C₁₅H₂₂N₂O·HCl 282.80 Cyclopropane, carboxamide FDA-approved for fibromyalgia
rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine HCl 1255859-42-7 C₁₂H₁₆ClFN 240.72 4-Fluorobenzyl, cyclopentane Improved lipophilicity; CNS drug potential

Key Comparisons

Ring Size and Strain :

  • Cyclopentane derivatives (e.g., target compound, rac-(1R,2R)-2-methoxycyclopentan-1-amine HCl) exhibit reduced ring strain compared to cyclopropane analogs (e.g., rel-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl). Cyclopropanes are more reactive due to angle strain, enhancing their utility in kinetic resolution or prodrug design .

Substituent Effects :

  • Benzyloxy vs. Methoxy : The benzyloxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~0.8), affecting membrane permeability and metabolic pathways (e.g., oxidative debenzylation). Methoxy analogs are more water-soluble, favoring aqueous-phase reactions .
  • Trifluoromethyl : Introduces strong electron-withdrawing effects, lowering the pKa of the amine (estimated pKa ~7.5 vs. ~9.5 for benzyloxy analog), enhancing bioavailability in acidic environments .

Synthetic Accessibility: Benzyloxy-substituted cyclopentanes require multi-step synthesis (e.g., epoxide ring-opening or Mitsunobu reactions), whereas methoxy derivatives can be prepared via direct nucleophilic substitution. Cyclopropane analogs often rely on Simmons–Smith reactions or transition-metal-catalyzed cyclopropanations .

Biological Activity

rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride is a cyclopentanamine derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structural features, including a benzyloxy group and a hydrochloride form, suggest potential interactions with biological macromolecules, making it a candidate for further investigation into its biological activity.

  • Molecular Formula : C12_{12}H18_{18}ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 1314952-26-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

2. Anti-inflammatory Effects

Compounds in the cyclopentanamine class have been investigated for their anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation .

3. Neuroprotective Effects

Preliminary studies suggest that certain derivatives of cyclopentanamines may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. Further research is needed to ascertain whether this compound exhibits similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds can be insightful.

Compound NameCAS NumberNotable Biological Activity
rel-(1R,3S)-3-(Benzyloxy)cyclopentan-1-amine1314952-26-XAntimicrobial and anti-inflammatory properties
(S)-2-Amino-3-(benzyloxy)propan-1-ol58577-95-XNeuroprotective effects and enzyme modulation

This table highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Although specific case studies directly involving this compound are sparse, related research provides insights into its potential applications:

  • Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of cyclopentanamine derivatives found that modifications in the amine group significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Neuroprotective Mechanisms : Research into similar compounds indicated potential mechanisms by which these molecules could protect neuronal cells from oxidative damage, suggesting that this compound might share these protective qualities .
  • Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes by related cyclopentane derivatives revealed promising results in modulating metabolic pathways linked to inflammation and pain management .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing rel-(1R,2R)-2-(Benzyloxy)cyclopentan-1-amine hydrochloride, and how is enantiomeric purity ensured?

  • Methodology :

Starting Material : Cyclopentanone derivatives are typically used as precursors.

Reductive Amination : Introduce the aminomethyl group via reaction with formaldehyde and ammonia under controlled pH and temperature (e.g., 50–60°C, aqueous ethanol solvent) .

Resolution of Racemates : Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) isolate the (1R,2R) enantiomer.

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.

  • Quality Control : Polarimetry and chiral chromatography validate enantiomeric purity (>98% ee) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzyloxy group (δ ~4.5 ppm for OCH₂Ph) and cyclopentane ring conformation.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₈ClNO; theoretical 235.10 g/mol).
  • X-ray Crystallography : Resolves absolute configuration of the (1R,2R) stereoisomer .
  • HPLC with Chiral Columns : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. How can computational modeling optimize receptor-binding studies for this compound?

  • Approach :

Molecular Docking : Use software like AutoDock Vina to predict binding poses with serotonin/dopamine receptors. Focus on hydrogen bonding between the amine group and Asp³.³² (5-HT₂A receptor) .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

Free Energy Calculations (MM/PBSA) : Quantify binding affinities (ΔG ~-8.2 kcal/mol suggests strong binding) .

  • Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (Kd < 50 nM) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Example : If receptor modulation varies between cell-based (IC₅₀ = 10 µM) and in vitro (IC₅₀ = 1 µM) assays:

Assay Conditions : Check for pH, temperature, or solvent (DMSO) effects on compound stability.

Metabolite Interference : Use LC-MS to identify degradation products (e.g., benzyl alcohol from hydrolysis).

Receptor Isoforms : Validate target specificity via knockout cell lines or isoform-selective inhibitors .

Q. How does stereochemistry influence the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Stereochemical Impact :

  • Bioavailability : The (1R,2R) enantiomer shows 3× higher Cmax than (1S,2S) in rat plasma (HPLC-MS quantification).
  • Metabolism : CYP3A4 preferentially oxidizes the benzyloxy group in the (1R,2R) form, producing inactive metabolites.
  • In Vivo Efficacy : (1R,2R) enantiomer reduces neuropathic pain in rodents (ED₅₀ = 5 mg/kg) vs. no activity in (1S,2S) .

Q. What synthetic modifications enhance solubility without compromising receptor affinity?

  • Design Strategies :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the amine group. Increases aqueous solubility (from 2 mg/mL to 20 mg/mL) but may reduce logP (from 2.1 to 1.5).
  • Prodrug Approach : Convert the amine to a phosphate ester (e.g., using phosphoryl chloride). Hydrolyzes in vivo to release the active compound .
  • SAR Analysis : Replace benzyloxy with pyridyloxy (logD = 1.8 vs. 2.1) while maintaining IC₅₀ < 100 nM .

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